molecular formula C8H5BrS B107969 5-Bromobenzo[B]thiophene CAS No. 4923-87-9

5-Bromobenzo[B]thiophene

Cat. No. B107969
CAS RN: 4923-87-9
M. Wt: 213.1 g/mol
InChI Key: RDSIMGKJEYNNLF-UHFFFAOYSA-N
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Patent
US06265575B1

Procedure details

To a solution of 1.8 g of 5-bromobenzo[b]thiophene in 2 mL of anhydrous DMF and 1 mL of MeOH was added 686 mg of NaOMe. The mixture was heated to 110° C. (bath temp), and 121 mg of CuBr was added. The brown suspension was heated at 110° C. for ˜2 h and at ˜145° C. for 30 min. The reaction was quenched with ca. 50 mL of H2O and the mixture was extracted with 100 mL of Et2O (2×), EtOAc (1×), and CH2Cl2 (1×). The organic layers were washed with 50 mL of brine, combined, dried over MgSO4, concentrated, and flash chromatographed with 3% Et2O-hexanes to afford 894.5 mg (64%) of the title compound along with 168.8 mg (9.4%) of 5-bromobenzo[b]-thiophene.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
686 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
121 mg
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[CH3:11][O-:12].[Na+]>CN(C=O)C.CO>[CH3:11][O:12][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=CC2=C(SC=C2)C=C1
Name
Quantity
686 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
CuBr
Quantity
121 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ca. 50 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 100 mL of Et2O (2×), EtOAc (1×), and CH2Cl2 (1×)
WASH
Type
WASH
Details
The organic layers were washed with 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed with 3% Et2O-hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 894.5 mg
YIELD: PERCENTYIELD 64%
Name
Type
product
Smiles
BrC1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 168.8 mg
YIELD: PERCENTYIELD 9.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06265575B1

Procedure details

To a solution of 1.8 g of 5-bromobenzo[b]thiophene in 2 mL of anhydrous DMF and 1 mL of MeOH was added 686 mg of NaOMe. The mixture was heated to 110° C. (bath temp), and 121 mg of CuBr was added. The brown suspension was heated at 110° C. for ˜2 h and at ˜145° C. for 30 min. The reaction was quenched with ca. 50 mL of H2O and the mixture was extracted with 100 mL of Et2O (2×), EtOAc (1×), and CH2Cl2 (1×). The organic layers were washed with 50 mL of brine, combined, dried over MgSO4, concentrated, and flash chromatographed with 3% Et2O-hexanes to afford 894.5 mg (64%) of the title compound along with 168.8 mg (9.4%) of 5-bromobenzo[b]-thiophene.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
686 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
121 mg
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[CH3:11][O-:12].[Na+]>CN(C=O)C.CO>[CH3:11][O:12][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=CC2=C(SC=C2)C=C1
Name
Quantity
686 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
CuBr
Quantity
121 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ca. 50 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 100 mL of Et2O (2×), EtOAc (1×), and CH2Cl2 (1×)
WASH
Type
WASH
Details
The organic layers were washed with 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed with 3% Et2O-hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 894.5 mg
YIELD: PERCENTYIELD 64%
Name
Type
product
Smiles
BrC1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 168.8 mg
YIELD: PERCENTYIELD 9.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.